3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid
Overview
Description
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid is a useful research compound. Its molecular formula is C15H21BO4 and its molecular weight is 276.14 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis as reagents and catalysts .
Mode of Action
Similar compounds are known to participate in borylation reactions . In these reactions, the boron atom in the compound can form bonds with other atoms, facilitating the formation of new molecules.
Biochemical Pathways
It’s known that similar compounds are used in the suzuki-miyaura coupling reaction , a type of chemical reaction where two organic compounds are joined together with the aid of a metal catalyst.
Pharmacokinetics
Similar compounds are known to be soluble in organic solvents .
Result of Action
In general, the result of its action would be the formation of new organic compounds through borylation or coupling reactions .
Biochemical Analysis
Biochemical Properties
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound is known to interact with enzymes that are involved in the formation and cleavage of boron-containing compounds. For instance, it can act as a substrate for enzymes that catalyze the formation of carbon-boron bonds, such as those involved in the Suzuki-Miyaura coupling reaction . Additionally, this compound can interact with proteins that have boron-binding sites, leading to potential modifications in protein function and activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins by binding to specific sites, thereby altering downstream signaling events . Furthermore, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of target genes . These effects on cellular processes highlight the potential of this compound as a tool for studying cellular functions and as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules, such as enzymes and proteins, through its boron-containing moiety. The binding interactions can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . For instance, this compound can inhibit enzymes that are involved in metabolic pathways by binding to their active sites, thereby preventing substrate access . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo degradation when exposed to certain environmental factors, such as light or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression . These temporal effects are important for understanding the potential long-term applications of this compound in research and therapeutic contexts.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, this compound can exert beneficial effects, such as modulating enzyme activity and gene expression without causing significant toxicity . At higher dosages, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects are critical for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can participate in the formation and cleavage of carbon-boron bonds, which are essential for its biochemical activity . Enzymes such as those involved in the Suzuki-Miyaura coupling reaction can catalyze the formation of these bonds, while other enzymes can facilitate their cleavage . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters that recognize its boron-containing moiety . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation within different cellular compartments . These transport and distribution characteristics are important for understanding the cellular and tissue-specific effects of this compound.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through the recognition of targeting signals by cellular machinery . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the subcellular localization and activity of this compound . Understanding these localization mechanisms is crucial for elucidating the functional roles of this compound within cells.
Properties
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-8-5-11(6-9-12)7-10-13(17)18/h5-6,8-9H,7,10H2,1-4H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPXTVKFNUWYEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674582 | |
Record name | 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
797755-11-4 | |
Record name | 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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